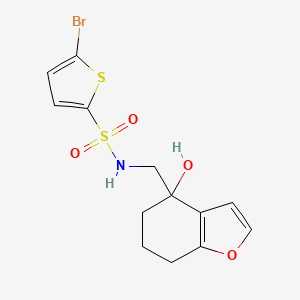

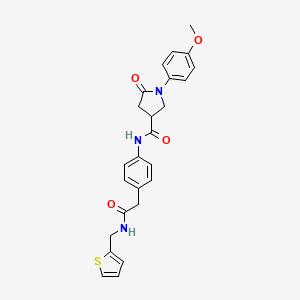

![molecular formula C12H8ClF3N2O B2917661 5-氯-3-甲基-1-[3-(三氟甲基)苯基]-1H-吡唑-4-甲醛 CAS No. 376359-52-3](/img/structure/B2917661.png)

5-氯-3-甲基-1-[3-(三氟甲基)苯基]-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a pyrazole derivative. Pyrazoles are considered privileged scaffolds in medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are known for their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, often involves reactions with ethyl thioglycolate in ethanol and the presence of sodium ethoxide . In a similar procedure, compounds were prepared after saponification with methanolic sodium hydroxide .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of pyrazoles can be represented in three tautomeric forms . The biological activities of pyrazole derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . The duality in reactivity offered by the 3(5)-aminopyrazole frame towards 1,3-dielectrophilic agents demands a close attention to the synthetic methodologies in pursuit of chemoselectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by the unique physicochemical properties of the fluorine atom . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .科学研究应用

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde is significant in pharmaceutical chemistry. This group is known for enhancing the biological activity and metabolic stability of drug molecules . The presence of this group in a compound can lead to the development of drugs with improved pharmacokinetic properties.

Agrochemical Research

Pyrazole derivatives have been explored for their herbicidal activities. The structural specificity of 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde could be utilized in developing new agrochemicals that target specific enzymes or pathways in weeds, leading to more efficient and environmentally friendly herbicides .

Material Science

The unique electronic properties of the trifluoromethyl group can be exploited in material science. Compounds with this group can be used in the synthesis of advanced materials for electronics and catalysis, where the electron-withdrawing nature of the trifluoromethyl group can modulate the electronic characteristics of the materials .

Antiviral Agents

Pyrazole derivatives have shown potential as antiviral agents. The structural framework of 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde can be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs .

Anti-inflammatory Applications

The pyrazole core is known to possess anti-inflammatory properties. By fine-tuning the substituents on the pyrazole ring, researchers can develop new anti-inflammatory agents that may have fewer side effects and improved efficacy compared to current medications .

Synthesis of Heterocyclic Compounds

5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde: can serve as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry as they form the backbone of many drugs and can interact with a wide range of biological targets .

作用机制

While the specific mechanism of action for 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is not mentioned in the search results, it’s known that the biological activities of pyrazole derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .

安全和危害

While specific safety and hazard information for 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde was not found, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemicals . Personal protective equipment should be used and adequate ventilation ensured .

未来方向

The future directions for pyrazole derivatives, including 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, are promising. Given their broad spectrum of biological activities and their role as starting materials for more complex heterocyclic systems, it is expected that many novel applications of pyrazole derivatives will be discovered in the future .

属性

IUPAC Name |

5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O/c1-7-10(6-19)11(13)18(17-7)9-4-2-3-8(5-9)12(14,15)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDGMJYLEVIDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)

![Tert-butyl 2-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2917590.png)

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917591.png)

![2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2917592.png)

![1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2917593.png)